molecular formula C23H29ClFN3O B5123041 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine

1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B5123041
M. Wt: 417.9 g/mol
InChI Key: CTSAWNAZQBOORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine, also known as CFPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CFPP is a piperazine derivative that has been shown to have a unique mechanism of action, making it an interesting target for further investigation. In

Mechanism of Action

The exact mechanism of action of 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This unique mechanism of action may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant effects. 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has also been shown to decrease corticosterone levels, which is a hormone that is often elevated in individuals with depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine for lab experiments is its high purity and yield. This makes it easier to study its effects in animal models and in vitro assays. However, one limitation of 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully known.

Future Directions

There are a number of future directions for research on 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine. One area of research is to further investigate its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Another area of research is to study its potential use in other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research is needed to determine the safety and efficacy of 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine in humans.

Synthesis Methods

The synthesis of 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine to form 1-(2-chloro-4-fluorobenzyl)piperidine. This intermediate is then reacted with 4-methoxyphenylpiperazine to form 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine. The synthesis of 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is its use as a potential treatment for depression and anxiety disorders. 1-[1-(2-chloro-4-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further investigation.

properties

IUPAC Name

1-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O/c1-29-22-8-6-20(7-9-22)27-11-13-28(14-12-27)21-3-2-10-26(17-21)16-18-4-5-19(25)15-23(18)24/h4-9,15,21H,2-3,10-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSAWNAZQBOORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl]-4-(4-methoxyphenyl)piperazine

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